3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea
Description
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and a methylphenyl urea structure
Properties
IUPAC Name |
1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-12-5-2-3-6-13(12)20-18(22)19-11-14(21)15-8-9-17(24-15)16-7-4-10-23-16/h2-10,14,21H,11H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKGEKUCBKLGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Bithiophene-Hydroxyethyl Intermediate
The 2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl moiety is synthesized via sequential coupling and functionalization steps. A representative route involves:
- Bithiophene Formation : Suzuki-Miyaura coupling of 2-bromothiophene with thiophene-2-boronic acid under palladium catalysis yields 2,2'-bithiophene.
- Hydroxyethyl Introduction : Electrophilic substitution at the 5-position of bithiophene using ethylene oxide in the presence of Lewis acids (e.g., AlCl₃) generates 2-(2,2'-bithiophene-5-yl)ethanol.
Reaction Conditions :
- Temperature: 0–5°C (ethylene oxide addition)
- Solvent: Dichloromethane
- Yield: ~65% (estimated from analogous reactions).
Amine Functionalization
Conversion of the alcohol to a primary amine is achieved via a Mitsunobu reaction with phthalimide, followed by hydrazine-mediated deprotection:
Mitsunobu Reaction :
$$ \text{2-(2,2'-Bithiophene-5-yl)ethanol} + \text{Phthalimide} \xrightarrow{\text{DIAD, PPh}_3} \text{Phthalimidoethyl-bithiophene} $$Deprotection :
$$ \text{Phthalimidoethyl-bithiophene} + \text{Hydrazine} \rightarrow \text{2-(2,2'-Bithiophene-5-yl)ethylamine} $$
Urea Bond Formation
The amine intermediate reacts with 2-methylphenyl isocyanate to form the target urea:
$$ \text{2-(2,2'-Bithiophene-5-yl)ethylamine} + \text{2-Methylphenyl Isocyanate} \rightarrow \text{3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea} $$
Optimized Conditions :
- Solvent: Anhydrous THF
- Catalyst: Triethylamine (1.1 eq)
- Temperature: 25°C, 12 hours
- Yield: 75–82% (extrapolated from).
Alternative Synthetic Routes
Carbamoyl Chloride Approach
Reaction of 2-methylphenylamine with in situ-generated carbamoyl chloride derived from the bithiophene-hydroxyethylamine:
Carbamoyl Chloride Synthesis :
$$ \text{2-(2,2'-Bithiophene-5-yl)ethylamine} + \text{Triphosgene} \rightarrow \text{Carbamoyl Chloride Intermediate} $$- Solvent: Dichloromethane
- Temperature: 0°C
Coupling with 2-Methylphenylamine :
$$ \text{Carbamoyl Chloride} + \text{2-Methylphenylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Urea} $$
Reaction Optimization and Challenges
Critical Variables
Byproduct Mitigation
Biuret formation ($$ \text{2NH}2\text{CONH}2 \rightarrow \text{NH}2\text{CONHCONH}2 + \text{NH}_3 $$) is minimized by:
Characterization and Analytical Data
Spectroscopic Properties
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 371.5 g/mol |
| Melting Point | 138–141°C (extrapolated from) |
| Solubility | Sparingly soluble in H₂O; soluble in DMSO, THF |
Industrial and Scalability Considerations
While industrial urea production employs high-pressure carbamate decomposition, laboratory-scale synthesis of this compound prioritizes modularity and purity. Scalability challenges include:
- Cost of palladium catalysts in bithiophene coupling
- Handling hygroscopic intermediates during amine synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea linkage or the bithiophene ring.
Substitution: The hydroxyethyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the bithiophene moiety.
Reduction: Modified urea derivatives or reduced bithiophene rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The bithiophene moiety can interact with electron-rich or electron-deficient sites, while the urea linkage can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene Derivatives: Compounds with similar bithiophene structures but different substituents.
Hydroxyethyl Ureas: Compounds with hydroxyethyl groups and urea linkages but different aromatic moieties.
Uniqueness
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea is unique due to the combination of its bithiophene moiety, hydroxyethyl group, and methylphenyl urea structure. This unique combination imparts specific electronic, chemical, and biological properties that are not observed in other similar compounds.
Biological Activity
3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea is a complex organic compound notable for its unique structural features, which include a bithiophene moiety, a hydroxyethyl group, and a urea linkage. This compound has garnered attention in various fields due to its potential biological activities, particularly in the realms of antimalarial activity and organic electronics.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 358.5 g/mol
- CAS Number : 2097903-00-7
The structure of the compound allows for significant interactions with biological targets through mechanisms such as hydrogen bonding and π–π stacking, which are facilitated by the bithiophene moiety.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 358.5 g/mol |
| CAS Number | 2097903-00-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's bithiophene structure enhances its electronic properties, making it suitable for applications in organic electronics and potentially influencing its pharmacological activity.
Key Mechanisms:
- Hydrogen Bonding : The hydroxyethyl and urea groups facilitate hydrogen bonding with biological macromolecules.
- π–π Stacking : The bithiophene moiety allows for π–π stacking interactions with nucleobases or other aromatic compounds.
Biological Activity Studies
Recent studies have evaluated the biological activity of various urea derivatives, including those similar to this compound. Notably, research has focused on its antimalarial properties against Plasmodium falciparum.
Antimalarial Activity
In a study assessing the antimalarial activity of urea derivatives, compounds were tested against the chloroquine-resistant 3D7 strain of P. falciparum. The findings indicated that derivatives with similar structural features exhibited sub-micromolar potency:
| Compound ID | IC (μM) | Selectivity Index (SI) |
|---|---|---|
| Compound A | 0.09 | 54 |
| Compound B | 0.47 | 20 |
| Compound C | 0.22 | 55 |
These results suggest that structural modifications can lead to improved biological activity and selectivity.
Case Studies
- Study on Urea Derivatives : A comprehensive evaluation of various phenylurea substituted compounds revealed that those with enhanced lipophilicity showed improved antimalarial activity but also raised concerns regarding cytotoxicity in mammalian cell lines. The most promising candidates demonstrated IC values ranging from 0.09 to 0.47 μM against P. falciparum while maintaining a favorable selectivity index .
- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) analyses highlighted the significance of lipophilicity in determining the efficacy of urea derivatives against malaria parasites. Modifications that increased hydrophobic character were correlated with improved anti-malarial potency .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of urea derivatives with heterocyclic moieties (e.g., bithiophene) typically involves coupling reactions between isocyanate intermediates and amine-containing precursors. Key steps include:
- Route 1: Reacting 2-methylphenyl isocyanate with a bithiophene-hydroxyl intermediate under anhydrous conditions (e.g., dry THF, 0–5°C) to minimize side reactions .
- Route 2: Utilizing carbodiimide-mediated coupling (e.g., EDC/HOBt) for urea bond formation, which requires strict pH control (6.5–7.5) to ensure high yields . Optimization involves monitoring via TLC and NMR to confirm intermediate purity. Adjusting solvent polarity (e.g., DMF for solubility) and reaction time (12–24 hrs) can improve efficiency .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Structural Analysis: Use H/C NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and bithiophene aromaticity (distinct splitting patterns for thiophene protons) .
- Electronic Properties: UV-Vis spectroscopy (λmax 280–320 nm) and cyclic voltammetry (oxidation peaks at +0.8–1.2 V vs. Ag/AgCl) reveal π-conjugation and redox activity influenced by the bithiophene moiety .
Q. What in vitro assays are suitable for preliminary biological screening?
Prioritize assays aligned with urea derivatives’ known targets:
- Enzyme Inhibition: Test against kinases or phosphatases (e.g., tyrosine phosphatase 1B) using fluorogenic substrates .
- Cellular Uptake: Use fluorescent tagging (e.g., BODIPY) to track intracellular localization in cancer cell lines (e.g., HeLa) .
- Cytotoxicity: Employ MTT assays with IC50 calculations, noting discrepancies between replicates due to thiophene-mediated ROS generation .
Advanced Research Questions
Q. How can mechanistic studies resolve conflicting data on this compound’s biological activity?
Contradictions in activity (e.g., varying IC50 values across studies) may arise from differences in assay conditions or metabolite interference. Methodological solutions include:
- Orthogonal Assays: Validate enzyme inhibition via both fluorometric and radiometric assays .
- Metabolite Profiling: Use LC-MS to identify degradation products under physiological pH (7.4 vs. lysosomal pH 5.0) .
- Target Engagement: Apply surface plasmon resonance (SPR) to quantify binding affinity (KD) and rule off-target effects .
Q. What experimental designs assess stability under physiological and environmental conditions?
- Hydrolytic Stability: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C, sampling at 0, 6, 12, and 24 hrs for HPLC analysis .
- Photodegradation: Expose to UV light (254 nm) and monitor degradation via TLC, noting thiophene ring susceptibility to radical oxidation .
- Environmental Fate: Use OECD guidelines for soil adsorption studies (e.g., batch equilibration method) to model bioavailability .
Q. How can computational modeling guide structural optimization?
- Docking Studies: Use AutoDock Vina to predict interactions with kinase ATP-binding pockets, focusing on hydrogen bonding with the urea group and π-π stacking with bithiophene .
- QSAR Analysis: Correlate substituent electronegativity (Hammett σ values) with cytotoxicity to prioritize analogs with halogen or methoxy groups .
- MD Simulations: Simulate solvation dynamics in lipid bilayers to assess membrane permeability .
Q. What strategies address low reproducibility in synthetic yields?
Variability often stems from moisture sensitivity or incomplete intermediate purification:
- Quality Control: Pre-dry solvents (molecular sieves) and reagents (P2O5) .
- Stepwise Isolation: Purify intermediates (e.g., bithiophene-hydroxyl derivative) via column chromatography (silica gel, hexane/EtOAc gradient) before urea coupling .
- DoE Approach: Apply factorial design (e.g., temperature, catalyst loading) to identify critical yield factors .
Data Contradiction Analysis Framework
| Issue | Potential Cause | Resolution Strategy |
|---|---|---|
| Variable enzyme IC50 | Assay buffer composition | Standardize Tris vs. HEPES buffers |
| Inconsistent NMR shifts | Solvent polarity (CDCl3 vs. DMSO-d6) | Re-run spectra in deuterated DMSO |
| Discrepant cytotoxicity | Cell line genetic heterogeneity | Use isogenic cell panels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
